tert-butyl 4-amino-1H-pyrrole-2-carboxylate
Description
Emergence of Pyrrole-Based Heterocycles in Medicinal Chemistry
Pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom, has long been recognized for its electronic properties and capacity to participate in hydrogen bonding and π-π interactions. The inherent dipole moment of pyrrole (1.58 D) and its resonance-stabilized structure make it an ideal pharmacophore for interacting with biological targets. Early studies in the 20th century highlighted pyrrole’s presence in natural products such as porphobilinogen and chlorophyll, underscoring its biological relevance.
The synthetic accessibility of pyrrole derivatives accelerated their adoption in drug discovery programs. By the 2010s, pyrrole-containing compounds had demonstrated activities across therapeutic areas, including oncology, infectious diseases, and virology. For example, pyrrolo[2,3-d]pyrimidines bearing urea moieties exhibited nanomolar cytotoxicity against A549 lung cancer cells by modulating Bcl-2 family proteins, a milestone that validated pyrrole’s role in apoptosis induction. Table 1 summarizes key pyrrole-based compounds and their biological targets.
Table 1: Representative Pyrrole Derivatives and Their Therapeutic Applications
| Compound Class | Biological Target | Therapeutic Area |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | Bcl-2 proteins | Anticancer |
| Pyrrole-2-carboxylic acid derivatives | D-amino acid oxidase | Metabolic disorders |
| 2-Aminopyrroles | Kinases, viral proteases | Antiviral, anti-inflammatory |
The structural plasticity of the pyrrole ring enabled systematic modifications, such as introducing electron-withdrawing groups (e.g., carboxylates) or bulky substituents (e.g., tert-butyl esters), to fine-tune pharmacokinetic and pharmacodynamic properties.
Key Milestones in the Discovery of Amino-Substituted Pyrroles
The incorporation of amino groups into pyrrole derivatives marked a turning point in the design of targeted therapies. Amino substituents enhance hydrogen-bonding capabilities and improve solubility, making these compounds attractive for interacting with polar enzyme active sites. A landmark achievement was the development of methyl 4-aminopyrrole-2-carboxylates via FeCl₂/Et₃N-catalyzed reactions between 5-methoxyisoxazoles and pyridinium ylides. This one-pot synthesis demonstrated the feasibility of introducing amino groups at the 4-position while preserving the carboxylate functionality.
Further advancements emerged from domino reaction strategies. For instance, 2-aminopyrroles were synthesized via a metal-free 3,4-diaza Cope rearrangement of N-alkynyl, N′-vinyl hydrazides, followed by 5-exo-dig cyclization. This method enabled the production of asymmetrically protected 2-aminopyrroles, such as N-Boc-2-aminopyrroles, which are precursors to tert-butyl 4-amino-1H-pyrrole-2-carboxylate. The reaction’s modularity allowed for diverse substitutions at the pyrrole nitrogen, broadening the scope for structure-activity relationship (SAR) studies.
Table 2: Synthetic Milestones in Amino-Substituted Pyrroles
| Year | Innovation | Key Outcome |
|---|---|---|
| 2015 | FeCl₂/Et₃N-catalyzed cascade reaction | Methyl 4-aminopyrrole-2-carboxylates |
| 2021 | Domino 3,4-diaza Cope rearrangement | Asymmetric 2-aminopyrroles |
These synthetic breakthroughs facilitated the exploration of amino-pyrroles in kinase inhibition and antiviral applications, particularly against SARS-CoV-2 proteases.
Role of Tert-Butyl Groups in Bioactive Molecule Design
The tert-butyl group, a bulky aliphatic substituent, has been widely employed to enhance the metabolic stability and bioavailability of drug candidates. In This compound , the tert-butyl ester serves dual roles: (1) it acts as a protecting group for the carboxylate during synthesis, and (2) it modulates lipophilicity to improve membrane permeability.
The steric bulk of the tert-butyl group also reduces intermolecular π-stacking, minimizing nonspecific binding to off-target proteins. For example, in pyrrole-based kinase inhibitors, tert-butyl substituents at the 2-position increased selectivity for p38 MAPK over related kinases by occupying hydrophobic pockets in the ATP-binding site. Additionally, the tert-butyl moiety’s resistance to enzymatic hydrolysis ensures prolonged in vivo half-life compared to methyl or ethyl esters.
Table 3: Impact of tert-Butyl Groups on Pyrrole Derivatives
The strategic placement of tert-butyl groups in pyrrole-2-carboxylates has thus become a cornerstone in optimizing drug-like properties, enabling advancements in CNS-targeted therapies and antiviral agents.
Properties
CAS No. |
959750-80-2 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
tert-butyl 4-amino-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h4-5,11H,10H2,1-3H3 |
InChI Key |
YZPNXLIDSPYZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN1)N |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Construction and Functionalization
A common approach to synthesize substituted pyrroles involves starting from commercially available pyrrole or pyrrole derivatives, followed by selective halogenation and functional group transformations.
Halogenation and Acylation : Pyrrole can be selectively halogenated at the 4-position using reagents like N-chlorosuccinimide, followed by acylation at the 2-position to introduce a carboxylate precursor. For example, 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole was synthesized by stirring pyrrole with N-chlorosuccinimide in dichloromethane at room temperature overnight, yielding 61% of the product.
Amination : The 4-chloro substituent can be substituted by an amino group via nucleophilic aromatic substitution or reduction of azide intermediates. The Staudinger reduction is a mild method to convert azides to amines in pyrrole derivatives, providing good yields (e.g., 78% isolated yield for ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate).
Esterification and Protection
tert-Butyl Ester Formation : The tert-butyl ester is commonly introduced by esterification of the carboxylic acid precursor or by using tert-butoxycarbonyl (Boc) protecting groups. For example, tert-butyl esters can be formed by treating the carboxylic acid with tert-butanol under acidic conditions or by using tert-butyl chloroformate reagents.
Boc Protection of Amino Groups : The amino group at the 4-position can be protected as Boc to facilitate further synthetic transformations and improve stability. Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Catalytic and One-Pot Methods
Recent advances include metal-catalyzed synthesis of substituted pyrroles using amino aldehydes and 1,3-dicarbonyl compounds:
- A zirconium-catalyzed method allows the synthesis of tetrasubstituted pyrroles by reacting N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds in mixed solvents (THF/1,4-dioxane and water) at moderate temperatures, yielding hydrolytically stable products. This method provides a route to functionalized pyrroles, which can be further modified to introduce tert-butyl ester and amino substituents.
Representative Synthetic Procedure (Literature Example)
Spectroscopic and Analytical Data Supporting Synthesis
Summary of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Halogenation + Amination | Stepwise substitution on pyrrole ring | Well-established, selective | Multi-step, moderate yields |
| Boc Protection + Esterification | Protects amine, introduces tert-butyl ester | Improves stability, purification | Requires protection/deprotection steps |
| Metal-Catalyzed Cyclization | Direct pyrrole formation from amino aldehydes and 1,3-dicarbonyls | One-pot, high yield, diverse substrates | Requires specific catalysts, conditions |
| Staudinger Reduction | Mild azide to amine conversion | High yield, mild conditions | Requires azide intermediate |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyrrole ring or the amino group.
Scientific Research Applications
Tert-butyl 4-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
Substituent Variation: Amino vs. Hydroxyl/Oxo Groups
Compounds with hydroxyl or oxo substituents instead of the amino group exhibit distinct electronic and reactivity profiles. For example:
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (): The hydroxyl and oxo groups reduce basicity compared to the amino analogue. This compound may exhibit higher polarity, influencing solubility in polar solvents.
- tert-Butyl 5-cyclopropyl-3-hexyl-2-[2-(methylthio)phenyl]-1H-pyrrole-1-carboxylate (): Contains a methylthiophenyl group, introducing sulfur-mediated electronic effects. The cyclopropyl and hexyl substituents increase hydrophobicity, contrasting with the amino group’s polarity.
Table 1: Substituent Effects on Key Properties
The amino group in the target compound likely downshifts adjacent proton signals in ¹H NMR compared to hydroxyl or oxo substituents due to electron-donating effects .
Ring Structure: Monocyclic vs. Bicyclic Analogues
Bicyclic pyrrole derivatives, such as tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (), feature fused rings that confer rigidity and altered solubility. These compounds have similarity scores of 0.94–1.00 to the target molecule but differ in ring strain and conformational flexibility. The bicyclic framework may enhance thermal stability but reduce synthetic accessibility compared to monocyclic pyrroles .
Table 2: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Ring System |
|---|---|---|---|
| Target compound | C₉H₁₄N₂O₂ | 182.22 (estimated) | Monocyclic |
| Bicyclic oxo derivative () | C₁₂H₁₉NO₃ | 225.28 | Bicyclic |
Ester Group Variations: tert-Butyl vs. Methyl
The tert-butyl ester group in the target compound provides steric protection against hydrolysis, unlike methyl esters. For instance, methyl 4-[...]pyrrole-2-carboxylate () uses a methyl ester, which is more susceptible to enzymatic or basic cleavage. The tert-butyl group also lowers solubility in aqueous media but improves lipid membrane permeability, a critical factor in drug design .
Functionalized Derivatives in Pharmaceutical Contexts
Several analogues are intermediates in complex pharmacophores:
- tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (): Incorporates fluorinated chromene and pyrazolo-pyrimidine moieties, highlighting the utility of tert-butyl-protected amino pyrroles in kinase inhibitor synthesis.
- tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid (): Demonstrates integration into piperazine-based scaffolds, suggesting applications in antimicrobial or anticancer agents.
Table 3: Pharmaceutical Relevance
| Compound | Key Functional Groups | Potential Application |
|---|---|---|
| Target compound | Amino, tert-butyl ester | Drug precursor |
| Fluorinated chromene derivative | Fluoroaryl, pyrazolo-pyrimidine | Kinase inhibition |
| Piperazine-carboxylate hybrid | Chlorophenyl, piperazine | Antimicrobial agents |
Biological Activity
tert-butyl 4-amino-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure, featuring a pyrrole ring with a tert-butyl group and an amino group, positions it as a promising candidate for various therapeutic applications. This article delves into the biological activities, mechanisms of action, and research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 182.22 g/mol
- Functional Groups : Tert-butyl group, amino group, carboxylate group
The presence of these functional groups influences its solubility, reactivity, and biological interactions. The tert-butyl group provides steric hindrance, which can affect the compound's binding affinity to biological targets.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity :
- Antiviral Properties :
- Neuropharmacological Effects :
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : The compound can interact with various biological targets through hydrogen bonding and hydrophobic interactions due to its amino group and the aromatic nature of the pyrrole ring.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter reuptake, suggesting a potential mechanism for enhancing neurotransmitter availability in the synaptic cleft .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Mechanism | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus | |
| Antiviral | Tobacco Mosaic Virus | |
| Neurotransmitter Modulation | Norepinephrine Receptors |
Detailed Findings
- Antimicrobial Studies :
- Neuropharmacological Research :
- Antiviral Efficacy :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 4-amino-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for improved yield?
- Answer: Synthesis typically involves multi-step routes, including protection/deprotection strategies for the amino group and esterification. Key steps may include nucleophilic substitution (e.g., tert-butyl group introduction via Boc-anhydride) and cyclization under acidic or basic conditions . Optimization can involve adjusting catalysts (e.g., Pd(PPh₃)₄ for cross-coupling ), temperature control to minimize side reactions (e.g., elimination ), and solvent selection (e.g., THF for solubility). Yield improvements may require iterative DOE (Design of Experiments) approaches to test variables like reagent stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the pyrrole ring structure and tert-butyl group integrity, while IR spectroscopy validates carboxylate and amino functionalities . Discrepancies in peak assignments (e.g., overlapping signals) can be resolved by 2D NMR (COSY, HSQC) or comparison with computed spectra using software like Gaussian . Mass spectrometry (HRMS) provides molecular weight confirmation .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures with similar by-products?
- Answer: Column chromatography (silica gel, hexane/EtOAc gradients) is standard . For polar by-products, reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) may improve purity. Monitoring via TLC with UV-active groups or ninhydrin staining (for free amines) aids in tracking target fractions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives, particularly regarding stereochemical outcomes?
- Answer: Single-crystal X-ray diffraction using SHELXL or WinGX provides precise bond angles, torsion angles, and hydrogen-bonding networks. For stereoisomers, anomalous dispersion effects (e.g., Cu-Kα radiation) can distinguish enantiomers. Crystallization conditions (e.g., slow evaporation in dichloromethane/hexane) must be optimized to obtain diffraction-quality crystals .
Q. What experimental approaches can validate contradictory biological activity data observed for this compound in enzyme inhibition assays?
- Answer: Dose-response studies (IC₅₀ determination) and kinetic assays (e.g., Lineweaver-Burk plots) can confirm inhibitory mechanisms . Cross-validate results using orthogonal techniques like SPR (Surface Plasmon Resonance) for binding affinity or cellular assays (e.g., luciferase reporters). Ensure controlled pH and temperature to minimize assay variability .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions, and what experimental parameters should be prioritized for validation?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in Pd-catalyzed couplings . Experimentally, screen ligands (e.g., PPh₃ vs. XPhos), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (dioxane vs. DMF) to match computational predictions. Monitor reaction progress via in situ IR or GC-MS .
Q. What strategies mitigate racemization or epimerization during functionalization of this compound in chiral synthesis?
- Answer: Use low-temperature conditions (0°C) for nucleophilic substitutions and avoid strong bases (e.g., NaH) that promote ring-opening . Chiral HPLC or circular dichroism (CD) can monitor enantiopurity. Protecting group selection (e.g., Fmoc for amines) may stabilize intermediates against racemization .
Methodological Notes
- Data Contradictions: Always cross-reference crystallographic data (e.g., CCDC entries ) with computational models (Mercury software ) to resolve structural ambiguities.
- Reaction Optimization: Employ flow chemistry for reproducible, scalable synthesis of intermediates .
- Biological Studies: Include positive/negative controls and replicate experiments across independent batches to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
